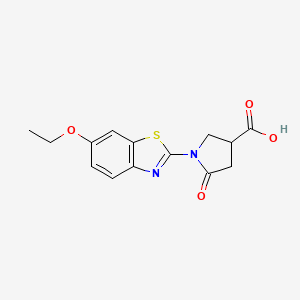

1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple ring systems. The compound's name reflects its hierarchical structural organization, beginning with the pyrrolidine ring as the parent structure, which serves as the central scaffold for substituent attachment. The benzothiazole moiety is designated as a substituent at the nitrogen position of the pyrrolidine ring, specifically at the 1-position, while maintaining the systematic numbering convention for heterocyclic compounds.

The ethoxy group attached to the benzothiazole ring system occupies the 6-position of the benzothiazole nucleus, representing a critical structural feature that influences the compound's physicochemical properties. The systematic classification places this compound within the broader category of benzothiazole derivatives, specifically as a substituted pyrrolidine-carboxylic acid derivative. The International Union of Pure and Applied Chemistry classification system recognizes this compound as belonging to the heterocyclic compound family, with multiple heteroatoms including nitrogen, sulfur, and oxygen distributed throughout its molecular framework.

The Chemical Abstracts Service registry number 899762-49-3 provides a unique identifier for this specific compound, facilitating precise identification and database searches across scientific literature and chemical databases. The compound's systematic name encompasses all structural elements in a hierarchical manner, ensuring unambiguous identification and proper classification within chemical nomenclature systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₄H₁₄N₂O₄S, representing a precisely defined atomic composition that characterizes this heterocyclic compound. This molecular formula indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, reflecting the compound's complex multi-ring architecture and diverse functional group composition.

The molecular weight has been determined to be 306.34 grams per mole, providing essential information for stoichiometric calculations and analytical determinations. This molecular weight value represents the sum of atomic masses for all constituent atoms within the molecular structure, calculated using standard atomic weights as defined by the International Union of Pure and Applied Chemistry. The relatively moderate molecular weight positions this compound within an accessible range for synthetic organic chemistry applications and potential pharmaceutical development.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₄S | - |

| Molecular Weight | 306.34 | g/mol |

| Carbon Atoms | 14 | - |

| Hydrogen Atoms | 14 | - |

| Nitrogen Atoms | 2 | - |

| Oxygen Atoms | 4 | - |

| Sulfur Atoms | 1 | - |

The elemental composition analysis reveals a balanced distribution of heteroatoms throughout the molecular structure, with nitrogen atoms strategically positioned within both the benzothiazole and pyrrolidine ring systems. The oxygen atoms are distributed among the ethoxy substituent, the carboxylic acid functionality, and the ketone group within the pyrrolidine ring. The single sulfur atom occupies a critical position within the benzothiazole ring system, contributing to the compound's unique electronic properties and chemical reactivity patterns.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and identification. Nuclear magnetic resonance spectroscopy serves as a primary tool for elucidating the compound's molecular structure, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the chemical environment of individual atoms within the molecular framework. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns corresponding to the ethoxy group, aromatic protons of the benzothiazole ring, and the methylene and methine protons of the pyrrolidine ring system.

The Simplified Molecular Input Line Entry System representation for this compound is documented as "CCOC1=CC2=C(C=C1)N=C(S2)N1CC(CC1=O)C(O)=O", providing a standardized chemical notation that facilitates database searches and computational modeling applications. This notation systematically describes the connectivity of all atoms within the molecular structure, serving as a valuable tool for chemical informatics and structure-activity relationship studies.

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The infrared spectrum exhibits distinct absorption bands corresponding to the carboxylic acid carbonyl stretch, the ketone carbonyl of the pyrrolidine ring, aromatic carbon-carbon stretches of the benzothiazole system, and the characteristic vibrations of the ethoxy substituent. The carbonyl stretching frequencies appear in the expected regions, with the carboxylic acid carbonyl typically observed around 1700-1720 reciprocal centimeters and the ketone carbonyl at slightly higher frequencies.

| Spectroscopic Technique | Key Features | Structural Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Ethoxy signals, aromatic multiplets | Substitution patterns, chemical environments |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons, aromatic carbons | Ring systems, functional groups |

| Infrared Spectroscopy | Carbonyl stretches, aromatic bands | Functional group identification |

| Mass Spectrometry | Molecular ion peak at m/z 306 | Molecular weight confirmation |

Mass spectrometry provides definitive molecular weight confirmation through the detection of the molecular ion peak at mass-to-charge ratio 306, corresponding to the calculated molecular weight. Fragmentation patterns observed in mass spectrometric analysis offer insights into the compound's structural stability and preferred cleavage sites under ionization conditions. The fragmentation typically involves loss of functional groups such as the ethoxy moiety or portions of the pyrrolidine ring system, providing additional structural confirmation.

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound provides detailed three-dimensional structural information essential for understanding molecular geometry and intermolecular interactions. The compound's crystal structure reveals specific bond lengths, bond angles, and torsional angles that define its preferred conformation in the solid state. The benzothiazole ring system maintains planarity, while the pyrrolidine ring adopts its characteristic envelope or twist conformation, influenced by the attached substituents and crystal packing forces.

The ethoxy substituent at the 6-position of the benzothiazole ring exhibits rotational freedom around the carbon-oxygen bond, with the preferred conformation determined by steric interactions and potential hydrogen bonding within the crystal lattice. The carboxylic acid functionality participates in intermolecular hydrogen bonding networks that stabilize the crystal structure and influence the compound's physical properties such as melting point and solubility characteristics.

Conformational studies utilizing computational methods complement crystallographic data by exploring the compound's flexibility and preferred conformations in solution. Molecular dynamics simulations and quantum mechanical calculations provide insights into the energy barriers associated with conformational changes and the relative stability of different molecular conformations. These studies reveal that the compound exhibits moderate conformational flexibility, particularly around the ethoxy substituent and the connection between the benzothiazole and pyrrolidine ring systems.

The molecular geometry analysis indicates that the nitrogen atom linking the benzothiazole and pyrrolidine rings adopts a trigonal planar configuration, facilitating conjugation between the two ring systems. This electronic delocalization contributes to the compound's stability and influences its spectroscopic properties. The spatial arrangement of functional groups within the molecule creates specific regions of electrostatic potential that may be relevant for molecular recognition and binding interactions.

| Structural Parameter | Typical Range | Significance |

|---|---|---|

| Benzothiazole Ring Planarity | ± 0.02 Å | Electronic conjugation |

| Pyrrolidine Ring Puckering | 0.3-0.5 Å | Ring flexibility |

| Carboxylic Acid Orientation | 0-180° | Hydrogen bonding potential |

| Ethoxy Group Conformation | Multiple rotamers | Steric interactions |

The crystal packing arrangement demonstrates how individual molecules organize in the solid state through various intermolecular forces including hydrogen bonding, van der Waals interactions, and potential π-π stacking between aromatic systems. These packing interactions influence the compound's bulk properties and may provide insights into its behavior in different chemical environments and potential applications in materials science or pharmaceutical formulations.

Properties

IUPAC Name |

1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-20-9-3-4-10-11(6-9)21-14(15-10)16-7-8(13(18)19)5-12(16)17/h3-4,6,8H,2,5,7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPDESDHGIPRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 6-Ethoxybenzothiazole Intermediate

The 6-ethoxy substituent on the benzothiazole ring is introduced via ethoxylation of the corresponding hydroxybenzothiazole derivative. This step often involves nucleophilic substitution reactions under reflux conditions in ethanol or methanol, sometimes catalyzed by acids or bases to facilitate the ether formation.

Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid Core

The pyrrolidine ring bearing the 5-oxo and 3-carboxylic acid functionalities is typically prepared via cyclization reactions starting from amino acid derivatives or by ring closure of appropriate precursors such as itaconic acid derivatives or substituted pyrrolidines. Acid-catalyzed esterification is used to protect carboxyl groups during intermediate steps.

Coupling of Benzothiazole and Pyrrolidine Units

The key step involves coupling the benzothiazole moiety at the 2-position to the nitrogen of the pyrrolidine ring. This is achieved through amide bond formation using coupling reagents such as PyBOP in solvents like methylene chloride or tetrahydrofuran (THF), typically at room temperature or slightly elevated temperatures. The reaction time varies from 4 to 16 hours depending on conditions.

Purification and Characterization

Recrystallization from solvents such as methanol, ethanol, ethyl acetate, or mixtures thereof is employed to purify the final compound. The purity and structural integrity are confirmed by spectral methods including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC).

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Ethoxylation of benzothiazole | Ethanol, acid/base catalyst | Ethanol or methanol | Reflux | Several hours | Introduces 6-ethoxy group |

| Pyrrolidine ring formation | Cyclization of amino acid derivatives | Methanol, sulfuric acid | Reflux | 4-12 hours | Esterification to protect carboxyl groups |

| Amide coupling | PyBOP, base (e.g., DIPEA) | Methylene chloride, THF | Room temp to reflux | 4-16 hours | Forms bond between benzothiazole and pyrrolidine |

| Purification | Recrystallization | Methanol, ethanol, ethyl acetate | Ambient to reflux | Several hours | Ensures high purity |

Research Findings and Optimization

- The use of PyBOP as a coupling reagent provides high yields and selectivity in the amide bond formation step, minimizing side reactions and racemization.

- Reflux conditions in ethanol or methanol are effective for both the ethoxylation and esterification steps.

- The reaction times and temperatures are optimized to balance reaction completion and minimize decomposition.

- Purification by recrystallization yields a compound with purity exceeding 95% as confirmed by HPLC.

- Spectral analysis confirms the presence of the ethoxy group, benzothiazole ring, and pyrrolidine carboxylic acid moiety, ensuring the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically performed under acidic or neutral conditions.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often carried out in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines. The reaction conditions depend on the nature of the nucleophile and the leaving group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that compounds similar to 1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid may exhibit anticancer properties. The benzothiazole group is often associated with various pharmacological activities, including antitumor effects. Research indicates that derivatives of benzothiazole can inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

- Antimicrobial Properties : The compound's structure allows it to interact with biological membranes, potentially leading to antimicrobial effects. Studies have shown that related compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be particularly useful in designing drugs targeting metabolic disorders or diseases linked to enzyme dysfunctions .

Agrochemicals

- Pesticide Development : Given its chemical structure, this compound has potential applications in agrochemicals as a pesticide or herbicide. Its efficacy against specific pests or weeds could be explored through structure-activity relationship (SAR) studies to optimize its effectiveness while minimizing environmental impact .

- Plant Growth Regulators : Compounds with similar structures have been investigated for their ability to act as plant growth regulators. This application could enhance crop yields and improve resistance against environmental stressors .

Material Science

- Polymer Chemistry : The unique properties of this compound may also lend themselves to applications in polymer science. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength .

- Nanotechnology : Research into nanocarriers for drug delivery systems has identified compounds like this one as potential candidates due to their ability to form stable nanoparticles that can encapsulate drugs, improving bioavailability and targeted delivery .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid is structurally similar to other benzothiazole derivatives, such as benzothiazole thiourea derivatives and aminothiazole-linked metal chelates. its unique combination of functional groups and molecular structure sets it apart from these compounds. The presence of the pyrrolidine ring and carboxylic acid group contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

Substituent Impact on Activity :

- Electron-withdrawing groups (e.g., chloro in 1-(5-chloro-2-hydroxyphenyl) derivatives) enhance antioxidant activity, likely via stabilization of radical intermediates .

- Benzothiazole/Thiazole moieties (as in the target compound and derivatives) are associated with antimicrobial properties due to membrane interaction or enzyme inhibition .

- Hydroxyl groups (e.g., in 2-hydroxyphenyl derivatives) improve solubility and hydrogen-bonding capacity, critical for anticancer activity .

Physicochemical Properties

- Lipophilicity : The 6-ethoxy group in the target compound likely increases logP compared to hydroxyl or carboxylated analogs, improving membrane permeability.

- Thermal Stability : Furylmethyl derivatives () exhibit a melting point of 159°C, whereas chloro-substituted analogs may decompose at higher temperatures due to polar substituents.

Biological Activity

1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 899762-49-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and findings from relevant studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O4S |

| Molecular Weight | 306.34 g/mol |

| SMILES | [H]OC(C1CC(N(C1)c1nc2ccc(cc2s1)OCC)=O)=O |

| InChI Key | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In a study involving A549 human lung adenocarcinoma cells, various derivatives were screened for their cytotoxic effects.

Study Findings

- Cytotoxicity Assessment : The compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay. The results indicated that structural modifications significantly influenced anticancer activity.

- Post-Treatment Viability : The viability of A549 cells after treatment with this compound was approximately 78–86%, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Comparative Analysis

| Compound | Viability (%) | Notes |

|---|---|---|

| This compound | 78–86 | Moderate activity |

| Cisplatin | ~50 | Standard reference drug |

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against certain Gram-positive bacteria. A study evaluated various derivatives against pathogens such as Staphylococcus aureus and Enterococcus faecalis.

Antimicrobial Efficacy

The biological activity was assessed using the broth microdilution method, following CLSI guidelines:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |

|---|---|---|

| This compound | >128 µg/mL | No significant activity |

| Other tested derivatives | Varies; some showed significant inhibition | Various pathogens |

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications such as the introduction of different substituents on the benzothiazole or pyrrolidine rings can enhance or diminish its efficacy. For instance, compounds with electron-donating groups displayed improved anticancer activity compared to those with electron-withdrawing groups .

Case Study: Anticancer Screening

In one notable study, a series of 5-oxopyrrolidine derivatives were synthesized and screened for anticancer properties against A549 cells. The study concluded that specific structural features are essential for enhancing cytotoxicity while minimizing toxicity to non-cancerous cells .

Research Insights

Further research is necessary to explore the full potential of this compound in both therapeutic contexts. The incorporation of additional functional groups may yield derivatives with enhanced selectivity and potency against cancerous and microbial targets.

Q & A

Q. What are the standard synthetic routes for 1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions involving key intermediates. A common approach is refluxing a benzothiazole derivative (e.g., 6-ethoxy-1,3-benzothiazol-2-amine) with a pyrrolidone-carboxylic acid precursor in acetic acid with sodium acetate as a catalyst. For example:

- Step 1 : React 3-formyl-indole-2-carboxylic acid derivatives with thiazolidinone intermediates under acidic reflux conditions (e.g., acetic acid, sodium acetate) to form fused heterocyclic systems .

- Step 2 : Optimize purification via recrystallization from a DMF/acetic acid mixture to isolate the crystalline product .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min to assess purity and retention time .

- FTIR : Key peaks include C=O stretch (~1700 cm⁻¹ for the pyrrolidone ring), carboxylic acid O-H (~2500-3000 cm⁻¹), and benzothiazole C-S (~650 cm⁻¹) .

- X-ray Crystallography : Resolve conformational details (e.g., planarity of the benzothiazole ring, hydrogen bonding in the pyrrolidine moiety) using single-crystal diffraction data .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. Pre-screen solvents using micro-scale solubility assays .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy group. Avoid strong oxidizers and UV light, which may degrade the benzothiazole moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalyst Screening : Test alternatives to sodium acetate (e.g., triethylamine, pyridine) to enhance condensation efficiency .

- Reaction Time : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize reflux duration (typically 3–5 hours) to minimize byproducts .

- Temperature Control : Lower temperatures (e.g., 80°C) may reduce decomposition of acid-sensitive intermediates .

Q. How can contradictions in reported spectral data or crystallographic structures be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental FTIR/NMR data with computational predictions (e.g., DFT-optimized structures using Gaussian 09). For crystallographic discrepancies, re-refine X-ray data with SHELXL .

- Dynamic NMR : Investigate conformational flexibility (e.g., pyrrolidine ring puckering) at variable temperatures (25–60°C) to resolve signal splitting .

Q. What computational strategies are effective for studying this compound’s bioactivity or molecular interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with active-site thiol groups, leveraging the benzothiazole’s electron-deficient ring) .

- MD Simulations : Run 100-ns molecular dynamics trajectories (GROMACS) to assess stability in lipid bilayers or protein binding pockets .

Q. How can regioselective functionalization of the benzothiazole or pyrrolidine rings be achieved?

- Methodological Answer :

- Benzothiazole Modification : Introduce substituents at the 6-ethoxy position via nucleophilic aromatic substitution (e.g., replace ethoxy with amines using Pd-catalyzed Buchwald-Hartwig conditions) .

- Pyrrolidine Ring Functionalization : Use Mitsunobu reactions to stereoselectively install hydroxyl or ester groups at the 3-carboxylic acid position .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields or byproduct formation?

- Methodological Answer :

- Byproduct Identification : Characterize side products via LC-MS and isolate using preparative HPLC. Common byproducts may include hydrolyzed ethoxy derivatives or dimerized species .

- DoE (Design of Experiments) : Apply factorial design (e.g., varying molar ratios, solvent polarity) to identify critical parameters affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.